molecular formula C17H16ClN3O3 B2513435 ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 439097-52-6

ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B2513435
CAS RN: 439097-52-6
M. Wt: 345.78
InChI Key: NBGGPEHUBYONTB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of nitrogen-containing heterocycle. Heterocycles are a class of organic compounds that have a cyclic structure with at least two different elements in the ring, in this case, carbon and nitrogen . Pyrazolo[3,4-b]pyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazolo[3,4-b]pyridine core, with an ethyl carboxylate group attached at one position, a chlorophenoxy group attached at the 4-position, and methyl groups attached at the 1 and 3 positions .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis : Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been efficiently synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, indicating a pathway for the synthesis of new N-fused heterocycle products (Ghaedi et al., 2015).
  • Antimicrobial and Anticancer Agents : Derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant in vitro antimicrobial and anticancer activity, outperforming the reference drug doxorubicin in some cases (Hafez et al., 2016).

Novel Derivative Synthesis

  • Selective Synthesis : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective cyclocondensation, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).

Biomedical Applications

  • Antiviral Activity : Novel pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives synthesized from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate demonstrated inhibitory effects against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).

Mechanism of Action

Target of Action

The primary targets of ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are yet to be identified. Similar compounds have been found to target neuroprotective and anti-inflammatory pathways .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been found to affect the er stress pathway, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular and cellular effects of This compound Related compounds have been found to exhibit neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

ethyl 4-(4-chlorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGGPEHUBYONTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)Cl)C(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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